molecular formula C15H9Cl2NOS B1420557 2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-37-1

2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride

Cat. No. B1420557
M. Wt: 322.2 g/mol
InChI Key: SMBWXAHJFXRFAP-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a chlorine atom and a thiophene ring attached to the quinoline structure .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a quinoline core, which is a fused ring structure containing benzene and pyridine rings. The 5-chloro-2-thienyl group is likely attached at the 2-position of the quinoline, and a carbonyl chloride (also known as an acyl chloride) group at the 4-position .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the carbonyl chloride group also suggests that it could react with nucleophiles to form amides, esters, or other types of compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Generally, quinolines are planar molecules and are often crystalline solids at room temperature. They are usually soluble in organic solvents and slightly soluble in water .

Scientific Research Applications

  • Molecular Structures and Intermolecular Interactions:

    • Research has explored the molecular structures of related compounds, such as chalcones derived from 2-chloro-3-formyl-6-methylquinoline. These studies provide insights into the correlation between molecular structures and intermolecular interactions, which are crucial for drug development (Rizvi et al., 2008).
  • Synthesis of Pyridine and Fused Pyridine Derivatives:

    • The synthesis of new series of pyridine and fused pyridine derivatives, including reactions with compounds like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, has been investigated. This research contributes to the development of novel compounds with potential applications in various fields (Al-Issa, 2012).
  • Catalytic Asymmetric Reactions:

    • Studies on chiral Pt(II)/Pd(II) pincer complexes have shown applications in catalytic asymmetric reactions. These complexes, involving similar quinoline derivatives, have been used in asymmetric aldol and silylcyanation reactions, showcasing their potential in catalysis (Yoon et al., 2006).
  • Photophysical Properties and Computational Investigations:

    • Research has been conducted on the photophysical properties and computational investigations of tricarbonylrhenium(I) complexes based on bidentate heterocyclic ligands, including derivatives of 4-methylquinoline. These studies are crucial for understanding the optical properties and electronic structure of such complexes (Albertino et al., 2007).
  • Nickel-Catalyzed Cross-Coupling Reactions:

    • Nickel pincer complexes have been demonstrated to catalyze cross-coupling of heteroaryl chlorides, including 2-chloro-4-methylquinoline, with aryllithium compounds. This research is significant in the field of organic synthesis and pharmaceuticals (Tao & Wang, 2016).
  • Synthesis of Quinoline Derivatives and Antimicrobial Activity:

    • Studies have been conducted on the synthesis of various quinoline derivatives, including 2-chloro-6-methylquinoline hydrazones, and their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Bawa et al., 2009).
  • Design of Chemosensors for Metal Ion Detection:

    • Research has focused on the design of new functionalized quinolines as chemosensors for the selective recognition of metal ions like Pd2+. These studies are important for environmental monitoring and industrial applications (Shally et al., 2020).

Safety And Hazards

Like many organic compounds, this compound should be handled with care. It’s advisable to avoid inhalation, ingestion, or direct skin contact. The compound may also present hazards related to reactivity, particularly because of the presence of the carbonyl chloride group .

Future Directions

The study of quinoline derivatives is a rich field with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve the synthesis of new derivatives, exploration of their reactivity, and evaluation of their biological activity .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c1-8-2-3-11-9(6-8)10(15(17)19)7-12(18-11)13-4-5-14(16)20-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBWXAHJFXRFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-thienyl)-6-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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